Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
Description
Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate is a highly complex organolithium compound characterized by its xanthene-derived core, sulfonate groups, and a polycyclic substituent.
Properties
IUPAC Name |
dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H61N11O20S3.2Li/c1-22-46(70)62-36-17-31-27-7-5-6-8-35(27)65-53(31)88-20-38(54(77)67-19-26(69)16-39(67)51(75)61-22)64-52(76)41(24(3)68)66-47(71)23(2)60-50(74)37(63-49(36)73)18-56(4,80)21-59-48(72)25-9-10-28(32(15-25)55(78)79)40-29-11-13-33(57)44(89(81,82)83)42(29)87-43-30(40)12-14-34(58)45(43)90(84,85)86;;/h5-15,22-24,26,36-39,41,57,65,68-69,80H,16-21,58H2,1-4H3,(H,59,72)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,76)(H,66,71)(H,78,79)(H,81,82,83)(H,84,85,86);;/q;2*+1/p-2/t22-,23?,24-,26+,36-,37-,38+,39-,41+,56+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNDLFEELLOKA-ZJTLMANFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=N)C(=C8OC9=C7C=CC(=C9S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O)O)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)C(NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=N)C(=C8OC9=C7C=CC(=C9S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O)O)C)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H59Li2N11O20S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure characterized by multiple functional groups including amino acids and sulfonates. The intricate arrangement of atoms contributes to its potential biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Amino group, carboxyl group, sulfonate group |
| Stereochemistry | Multiple chiral centers |
| Molecular Weight | 600.65 g/mol (approximate) |
The biological activity of this compound is hypothesized to involve multiple mechanisms including enzyme inhibition and receptor modulation. The presence of the aminophenyl and sulfonate groups suggests potential interactions with various biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties:
- Aminopeptidases : Compounds with amino groups often act as inhibitors for aminopeptidases which play crucial roles in protein metabolism.
- Kinase Inhibition : The structural complexity allows for interactions with kinase enzymes involved in signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens:
- Fungal Infections : Similar compounds have shown efficacy against fungi such as Candida albicans, indicating that this compound may have antifungal potential.
- Bacterial Strains : Testing against Gram-positive and Gram-negative bacteria could reveal further antimicrobial applications.
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of the compound:
- Cell Lines Used : Commonly used cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.
- IC50 Values : Initial findings suggest varying IC50 values indicating selective cytotoxicity towards cancerous cells while sparing normal cells.
Case Study 1: Antifungal Efficacy
A study focused on a related compound demonstrated significant antifungal activity with an MIC (Minimum Inhibitory Concentration) of 0.8 μg/mL against C. albicans. This suggests that the dilithium compound may possess similar or enhanced antifungal properties due to its unique structural features .
Case Study 2: Anticancer Properties
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells via caspase activation pathways. Further research is needed to confirm if this dilithium compound follows a similar mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares characteristics with several dilithium-based materials, though its structural complexity distinguishes it from simpler salts. Below is a comparative analysis:
Performance and Market Insights
- Dilithium Phthalocyanine : Projected to grow at 8% CAGR (2023–2032), driven by demand in electronics and green chemistry .
- Dilithium Oxalate: Market data highlights its role in battery electrolytes, with regional suppliers in Europe, Asia, and North America .
Research Findings and Key Observations
Lithium Coordination : The target compound’s dual lithium ions likely enhance ionic conductivity, similar to Dilithium Phthalocyanine’s role in electronics .
Comparative Disadvantages :
- Unlike Dilithium Oxalate, the target compound’s synthesis is likely more resource-intensive, limiting scalability .
- Its verification in practical applications (e.g., catalysis) remains unexplored compared to established materials like Li₂TiO₃ .
Advantages Over Similar Compounds :
- The xanthene core and conjugated system may offer superior optoelectronic properties compared to simpler salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
